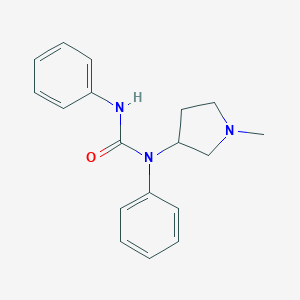
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of acetylcholinesterase and has been studied extensively for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in the regulation of cognitive function, memory, and learning. By inhibiting the activity of acetylcholinesterase, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages and limitations for lab experiments. One advantage is that the compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in the regulation of cognitive function. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can be useful for studying the effects of oxidative stress on the brain.
One limitation of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is that it is not very selective for acetylcholinesterase, and can also inhibit other enzymes in the brain. This can make it difficult to study the specific effects of acetylcholinesterase inhibition on cognitive function.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride. One direction is the development of more selective inhibitors of acetylcholinesterase that do not inhibit other enzymes in the brain. Another direction is the study of the compound's effects on other neurotransmitters in the brain, such as dopamine and serotonin. Finally, there is a need for more clinical trials to determine the safety and efficacy of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride in the treatment of Alzheimer's disease.
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, which can improve cognitive function in patients with Alzheimer's disease. While Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages for lab experiments, there are also limitations to its use. There are several future directions for the study of this compound, including the development of more selective inhibitors of acetylcholinesterase and the study of its effects on other neurotransmitters in the brain.
Métodos De Síntesis
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride involves the reaction of 1-(3,5-xylyloxy)-2-propylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-(2-methylpiperidino)ethanol in the presence of hydrochloric acid to yield the hydrochloride salt of the final product.
Aplicaciones Científicas De Investigación
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Propiedades
Número CAS |
101491-86-5 |
|---|---|
Nombre del producto |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride |
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413 g/mol |
Nombre IUPAC |
2-(2-methylpiperidin-1-ium-1-yl)ethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-ethylcarbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-6-24(20(5)16-27-21-14-17(2)13-18(3)15-21)22(25)26-12-11-23-10-8-7-9-19(23)4;/h13-15,19-20H,6-12,16H2,1-5H3;1H |
Clave InChI |
BXDMZPWBEHLDKS-UHFFFAOYSA-N |
SMILES |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
SMILES canónico |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
Sinónimos |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl N-[1-(3,5-dimethy lphenoxy)propan-2-yl]-N-ethyl-carbamate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



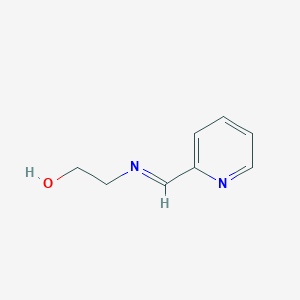
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)

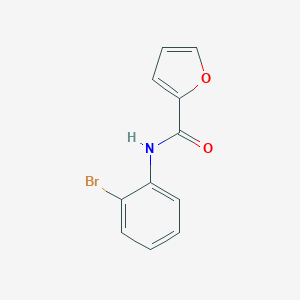
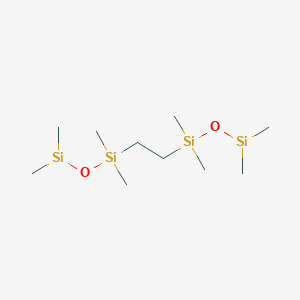
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
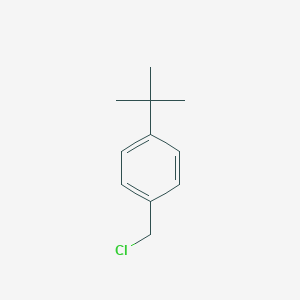
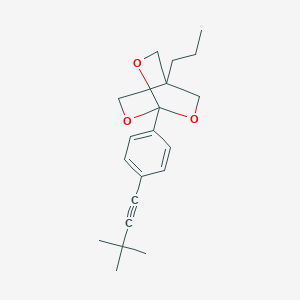
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
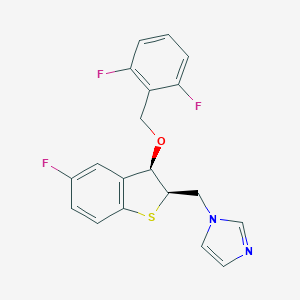
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
